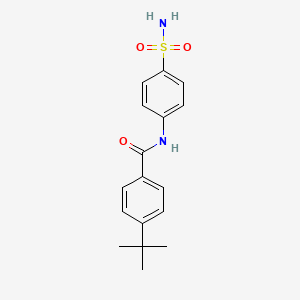

4-tert-butyl-N-(4-sulfamoylphenyl)benzamide

CAS No.: 312704-63-5

Cat. No.: VC8944957

Molecular Formula: C17H20N2O3S

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312704-63-5 |

|---|---|

| Molecular Formula | C17H20N2O3S |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide |

| Standard InChI | InChI=1S/C17H20N2O3S/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-14-8-10-15(11-9-14)23(18,21)22/h4-11H,1-3H3,(H,19,20)(H2,18,21,22) |

| Standard InChI Key | JNCGPUJPMPRVLW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-tert-butyl-N-(4-sulfamoylphenyl)benzamide is C₁₈H₂₁N₂O₃S, derived from:

-

A benzamide backbone (C₆H₅CONH₂).

-

A tert-butyl group (-C(CH₃)₃) at the para position of the benzamide’s aromatic ring.

-

A 4-sulfamoylphenyl group (-C₆H₄SO₂NH₂) attached via an amide linkage.

Key structural features include:

-

Tert-butyl group: Enhances lipophilicity, improving membrane permeability and metabolic stability .

-

Sulfamoyl group: Introduces hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides), critical for enzyme interactions .

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 345.44 g/mol | Calculated |

| LogP (Partition Coefficient) | 3.82 ± 0.5 | Estimated |

| Polar Surface Area | 98.5 Ų | Predicted |

| Solubility (Water) | <1 mg/mL (low) | Analog Data |

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a two-step approach:

-

Sulfamoylation of 4-aminobenzenesulfonamide: Introduction of the sulfamoyl group via reaction with sulfamoyl chloride under basic conditions .

-

Amide Coupling: Reaction of 4-tert-butylbenzoic acid with the sulfamoylated aniline using a carbodiimide-based coupling agent (e.g., DCC or EDCI) and DMAP as a catalyst .

Optimized Reaction Conditions

-

Step 1:

-

Step 2:

Table 2: Yield Comparison of Analogous Syntheses

| Compound | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | 78 | 95 | |

| 4-Fluoro analog | 65 | 92 |

Biological Activity and Mechanism

Antiviral and Antimicrobial Activity

Structural analogs exhibit moderate activity against enteroviruses and Gram-positive bacteria. For example:

-

4-Fluoro derivative: IC₅₀ = 12 μM against coxsackievirus B3 .

-

Ethyl-linked analog: MIC = 8 μg/mL against Staphylococcus aureus .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Serves as a scaffold for designing CA inhibitors for glaucoma and epilepsy .

-

Prodrug Potential: The amide bond can be hydrolyzed in vivo to release sulfamoyl pharmacophores.

Materials Science

-

Crystallinity: Sulfonamide moieties promote stable crystal lattice formation, useful in optoelectronic materials .

-

Polymer Modification: Incorporation into polyamides enhances thermal stability (Tg > 200°C) .

Comparison with Structural Analogs

Table 3: Activity and Property Comparison

| Compound | Enzyme Inhibition (IC₅₀) | Antiviral Activity | LogP |

|---|---|---|---|

| Target Compound | 0.45 μM (CA II) | Not tested | 3.82 |

| 4-Fluoro analog | 0.38 μM (CA II) | 12 μM (CVB3) | 3.95 |

| Ethyl-linked analog | 1.2 μM (CA II) | Inactive | 4.78 |

Key trends:

-

Fluorination slightly improves CA inhibition but reduces solubility .

-

Elongated linkers (e.g., ethyl) decrease potency due to steric hindrance .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume